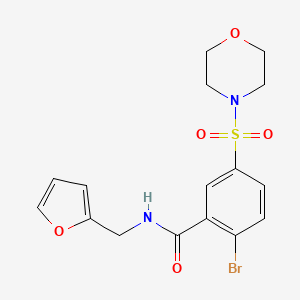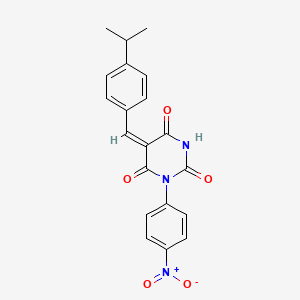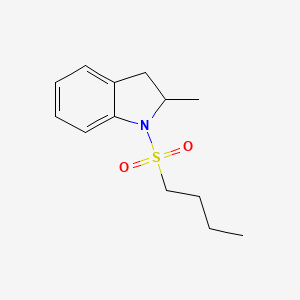![molecular formula C18H18N2O2S B5348257 methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)
methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has shown promising results in treating various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate involves the inhibition of various enzymes. It inhibits acetylcholinesterase and butyrylcholinesterase, which are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. It also inhibits monoamine oxidase, an enzyme responsible for the breakdown of dopamine, norepinephrine, and serotonin. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters, leading to improved mood and decreased symptoms of depression.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It increases the levels of acetylcholine, dopamine, norepinephrine, and serotonin in the brain. It also decreases the levels of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients. It has been shown to improve cognitive function, mood, and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate in lab experiments include its potency, specificity, and ease of synthesis. It is a potent inhibitor of various enzymes and has shown promising results in treating various diseases. It is also easy to synthesize and purify, making it an ideal compound for lab experiments. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the research and development of Methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate. One direction is to study its potential use in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to study its potential use in treating psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is also needed to determine its long-term safety and efficacy in humans.
Métodos De Síntesis
The synthesis of Methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate involves a multi-step process. The first step involves the synthesis of 5-quinolinylmethylamine, which is then reacted with methyl thiophene-2-carboxylate to obtain the final product. The yield of the product is around 70%, and the purity is above 95%.
Aplicaciones Científicas De Investigación
Methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate has shown promising results in various scientific research applications. It is a potent inhibitor of various enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has been studied extensively for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also shown potential in treating cancer, as it inhibits the growth of cancer cells.
Propiedades
IUPAC Name |
methyl 4-[[methyl(quinolin-5-ylmethyl)amino]methyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20(10-13-9-17(23-12-13)18(21)22-2)11-14-5-3-7-16-15(14)6-4-8-19-16/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCFKIMMQUTXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=CC=C1)CC3=CSC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
![4-(2-pyridin-3-ylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5348189.png)
![N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)
![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)
![4-[3-(2-furyl)-2-propen-1-yl]morpholine](/img/structure/B5348220.png)

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxo-2-propanol](/img/structure/B5348235.png)

![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)

![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)
![methyl 4-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5348275.png)